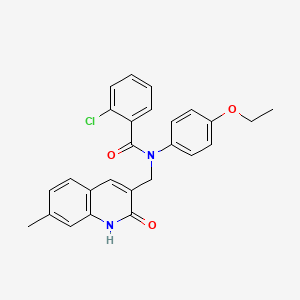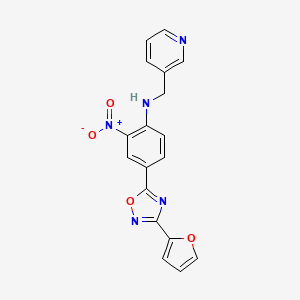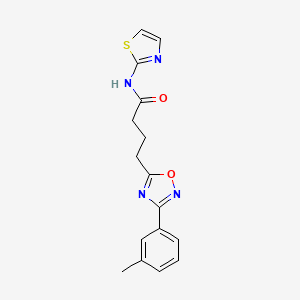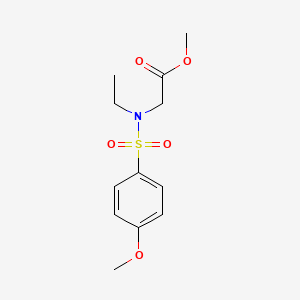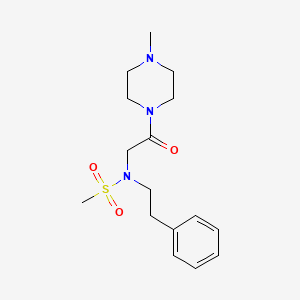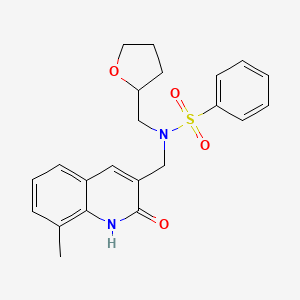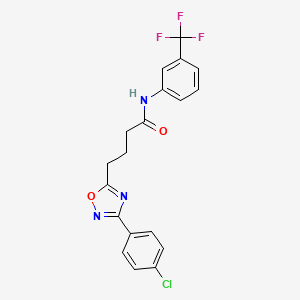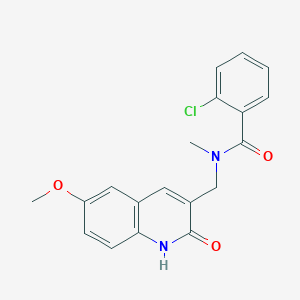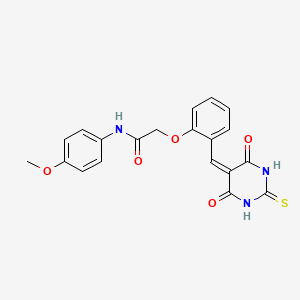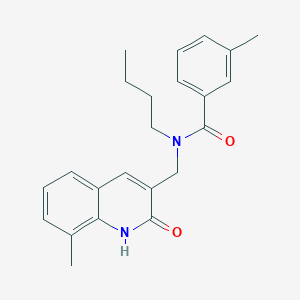
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide, also known as BMH-21, is a small molecule inhibitor that has been shown to have potential therapeutic applications in cancer treatment. BMH-21 is a member of the benzamide family of compounds and has been found to inhibit the growth of cancer cells by targeting the DNA binding protein HMGB1.
作用機序
The mechanism of action of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide involves the inhibition of the HMGB1 protein, which is a DNA binding protein that is overexpressed in many different types of cancer cells. By targeting the HMGB1 protein, N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide is able to inhibit the growth of cancer cells and induce cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide have been investigated in several studies. In one study, N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide was found to induce apoptosis, or programmed cell death, in breast cancer cells. In another study, N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide was found to inhibit the migration and invasion of lung cancer cells.
実験室実験の利点と制限
One advantage of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide is that it has been shown to be effective in inhibiting the growth of several different types of cancer cells. However, one limitation of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
将来の方向性
There are several future directions for research on N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide. One area of research could be to investigate the safety and efficacy of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide in clinical trials. Another area of research could be to investigate the potential of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide in combination with other cancer therapeutic agents. Additionally, further research could be done to investigate the mechanism of action of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide and to identify other potential targets for cancer therapy.
合成法
The synthesis of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide is a multi-step process that involves the reaction of several different reagents. The first step in the synthesis of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide involves the reaction of 3-methylbenzoyl chloride with butylamine to form N-butyl-3-methylbenzamide. The second step involves the reaction of N-butyl-3-methylbenzamide with 2-hydroxy-8-methylquinoline to form N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide.
科学的研究の応用
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide has been the subject of several scientific studies that have investigated its potential as a cancer therapeutic agent. In one study, N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide was found to inhibit the growth of breast cancer cells by inducing cell death. In another study, N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide was found to inhibit the growth of lung cancer cells by targeting the HMGB1 protein.
特性
IUPAC Name |
N-butyl-3-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-4-5-12-25(23(27)19-11-6-8-16(2)13-19)15-20-14-18-10-7-9-17(3)21(18)24-22(20)26/h6-11,13-14H,4-5,12,15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSVXKWETZCFNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-3-methyl-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

